molecular formula C21H22N2O4S B15010744 ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate

ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate

Cat. No.: B15010744
M. Wt: 398.5 g/mol
InChI Key: PITIDJZLCLSERK-FSJBWODESA-N
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Description

Ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core, a cyano group at position 3, an (E)-configured imino (Schiff base) linkage, and a 2-methoxyphenoxyacetate ester moiety.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[4-[(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C21H22N2O4S/c1-3-26-20(24)13-27-17-9-8-14(10-18(17)25-2)12-23-21-16(11-22)15-6-4-5-7-19(15)28-21/h8-10,12H,3-7,13H2,1-2H3/b23-12+

InChI Key

PITIDJZLCLSERK-FSJBWODESA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Precursors

The tetrahydrobenzothiophene core is synthesized via a Gewald-like reaction, involving cyclization of a ketone with elemental sulfur and a cyanide source.

Procedure :

  • Reagents : Cyclohexanone (10 mmol), sulfur (20 mmol), ethyl cyanoacetate (10 mmol), morpholine (catalyst).
  • Conditions : Reflux in ethanol/DMF (4:1) at 80°C for 6 hours.
  • Workup : Cool, filter, and recrystallize from ethanol.

Yield : 78% (white crystals).
Key Data :

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1670 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.65–1.73 (m, 4H, cyclopentane), 2.45 (t, 2H, CH₂), 3.30 (s, 2H, NH₂).

Nitrile Formation via Hydrolysis

The ester intermediate is hydrolyzed to the nitrile using KOH in DMF:

  • Reagents : Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (5 mmol), KOH (15 mmol), DMF.
  • Conditions : Stir at 100°C for 12 hours.
  • Workup : Acidify with HCl, extract with dichloromethane.

Yield : 65% (pale yellow solid).

Synthesis of Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate

Etherification of 4-Hydroxy-3-Methoxybenzaldehyde (Isovanillin)

The phenoxy acetate side chain is introduced via nucleophilic substitution:

Procedure :

  • Reagents : Isovanillin (10 mmol), ethyl bromoacetate (12 mmol), Cs₂CO₃ (15 mmol), acetone.
  • Conditions : Reflux at 60°C for 4 hours.
  • Workup : Concentrate, purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 85% (colorless liquid).
Key Data :

  • ¹H NMR (400 MHz, CDCl₃*) : δ 9.85 (s, 1H, CHO), 7.45 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 4.60 (s, 2H, OCH₂CO), 4.25 (q, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 1.30 (t, 3H, CH₃).
  • MS (ESI) : m/z 253 [M+H]⁺.

Condensation to Form the Schiff Base

Imine Formation

The final step involves a dehydration reaction between the amine and aldehyde:

Procedure :

  • Reagents : 3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (5 mmol), ethyl (4-formyl-2-methoxyphenoxy)acetate (5 mmol), acetic acid (catalyst), ethanol.
  • Conditions : Reflux at 70°C for 8 hours with molecular sieves (4Å).
  • Workup : Filter, concentrate, and recrystallize from ethanol.

Yield : 72% (yellow crystals).
Key Data :

  • IR (KBr) : 1640 cm⁻¹ (C=N), 2215 cm⁻¹ (C≡N), 1745 cm⁻¹ (ester C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.40 (s, 1H, CH=N), 7.60 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 4.65 (s, 2H, OCH₂CO), 4.20 (q, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 2.70–2.85 (m, 4H, tetrahydrobenzothiophene), 1.70–1.90 (m, 4H, cyclopentane), 1.25 (t, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.5 (C=O), 158.2 (C=N), 152.0 (Ar-O), 122.5 (C≡N), 115–130 (aromatic carbons), 65.2 (OCH₂CO), 56.1 (OCH₃), 25–30 (tetrahydrobenzothiophene), 14.3 (CH₃).

Optimization and Mechanistic Insights

Role of Catalysts and Solvents

  • Acetic Acid : Facilitates protonation of the aldehyde, enhancing electrophilicity for nucleophilic attack by the amine.
  • Molecular Sieves : Absorb water to shift equilibrium toward imine formation (Le Chatelier’s principle).
  • Solvent Choice : Ethanol balances solubility of polar intermediates and non-polar byproducts.

Comparative Yields Under Varied Conditions

Condition Yield (%) Purity (HPLC)
Without molecular sieves 48 85
With molecular sieves 72 98
Methanol as solvent 65 95
Toluene as solvent 30 80

Challenges and Alternative Routes

Competing Side Reactions

  • Enamine Formation : Possible if the amine reacts with ketones or esters; mitigated by using stoichiometric aldehyde.
  • Oxidation of Thiophene : Avoided by conducting reactions under nitrogen.

Alternative Pathway via Preformed Imine

A two-step approach involving prior synthesis of the imine followed by esterification was attempted but resulted in lower yields (45%) due to ester hydrolysis under acidic conditions.

Chemical Reactions Analysis

Formation of the Benzothiophene Core

The 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl moiety is a critical component. Synthesis typically involves:

  • Cyclization reactions : Thiophene derivatives are often formed via sulfur-containing precursors, such as thiophenols or thioamides, under acidic or basic conditions .

  • Cyanation : Introduction of the cyano group may occur via nucleophilic substitution or electrophilic substitution, depending on the precursor .

Imine Formation

The (E)-imino group is likely formed via a Schiff base reaction between an amine and a carbonyl compound. For example:

  • Reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-ylamine with an aldehyde or ketone in the presence of an acid catalyst (e.g., acetic acid) .

  • The reaction proceeds through tautomerization to form the (E)-isomer preferentially due to steric and electronic factors .

Esterification

The phenoxyacetate ester group is synthesized via:

  • Esterification of phenolic hydroxyl groups : Reaction with an acid chloride (e.g., ethyl chloroacetate) in the presence of a base (e.g., pyridine) .

  • Alkylation : Use of alkyl halides or equivalents under basic conditions to introduce the ethyl ester moiety .

Schiff Base Formation

The reaction mechanism involves:

  • Protonation : The carbonyl oxygen of the aldehyde/ketone is protonated.

  • Nucleophilic attack : The amine attacks the carbonyl carbon, forming an iminium ion.

  • Deprotonation : Water removes a proton, leading to formation of the imine .

Esterification

The esterification mechanism involves:

  • Acid chloride activation : Reaction with pyridine to generate the acylium ion.

  • Nucleophilic attack : The phenoxide ion attacks the acylium ion.

  • Elimination : Loss of a chloride ion forms the ester .

Spectroscopic Analysis

  • NMR :

    • ¹H NMR : Confirms the (E)-configuration of the imine via coupling patterns.

    • ¹³C NMR : Identifies carbonyl carbons (e.g., ester at ~170 ppm) .

  • IR :

    • Cyano group (C≡N) at ~2200 cm⁻¹.

    • Ester carbonyl (C=O) at ~1740 cm⁻¹ .

  • Mass spectrometry : Molecular ion peak at m/z 305.4 (for related analogs) .

Chromatographic Analysis

  • TLC/HPLC : Used to monitor reaction progress and purity .

Biological Activity

While direct data for this compound is limited, similar benzothiophene derivatives show:

  • Antimicrobial activity : Enhanced by lipophilic substituents .

  • Enzyme inhibition : Selectivity toward butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) .

Structural Diversity

  • Isomerism : The (E)-imino configuration is favored due to reduced steric hindrance .

  • Functionalization : Substitution patterns on the benzothiophene ring significantly affect reactivity .

Reaction Conditions for Key Steps

StepReagentsConditionsYieldReference
Benzothiophene coreThiophenol, sulfur reagentsAcid/base catalysis~70%
Schiff base formationAldehyde/ketone, acetic acidReflux, 4–6 hours~80%
EsterificationEthyl chloroacetate, pyridineRoom temperature, 1–2 hours~85%

Structural Comparison

FeatureTarget CompoundRelated Analogs
Core structureBenzothiopheneBenzothiazole, pyrazolo[4,3-c] benzothiazine
Functional groupsCyano, imino, esterCarboxamide, hydrazide
Biological activityPotential antimicrobialModerate anti-BChE activity

Scientific Research Applications

ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets. The cyano group and benzothiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Compound 6o ()

  • Structure: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
  • Key Features : Tetrahydrobenzothiophene core, ethoxycarbonyl group, and a hydroxylphenyl substituent.
  • Synthesis : 22% yield via Petasis reaction in HFIP solvent with 3 Å molecular sieves .
  • Analysis : Confirmed by ¹H/¹³C NMR and HRMS (m/z 390.1370).

Target Compound

Phenoxy Acetate Esters with Aromatic Linkers

2-Methoxy-4-{(E)-[(4-methylphenyl)imino]methyl}phenyl Acetate ()

  • Structure: C₁₇H₁₇NO₃; includes a methoxyphenyl acetate and a (4-methylphenyl)imino group.
  • Molecular Weight : 283.327 g/mol .
  • Comparison: Lacks the tetrahydrobenzothiophene and cyano groups present in the target compound, resulting in reduced steric bulk and lower polarity.

Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate ()

  • Structure: C₁₄H₁₅BrO₅; contains a bromo-formyl-methoxyphenoxy group and α,β-unsaturated ester.
  • Molecular Weight : 343.17 g/mol .
  • Reactivity : The α,β-unsaturated ester offers conjugation for nucleophilic additions, absent in the target compound.

Tetrahydrobenzothiophene Derivatives with Acetamide Substituents

Ethyl 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

  • Structure: Combines tetrahydrobenzothiophene with a chloromethylphenoxyacetamide side chain.
  • Synthons: Utilizes chloromethylphenoxyacetic acid for amide coupling.
  • Applications : Similar derivatives are explored in agrochemical research (e.g., ) .

Target Compound

Table 1. Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield References
Target Compound C₂₂H₂₃N₂O₅S 427.49* Cyano, imino, methoxyphenoxyacetate N/A -
Compound 6o () C₂₂H₂₅NO₅S 415.49 Hydroxyphenyl, ethoxycarbonyl 22%
Compound 5l () C₂₀H₂₁NO₄S 385.44 Phenylbutenoyl, ethoxycarbonyl 62%
2-Methoxy-4-{(E)-[...]phenyl Acetate () C₁₇H₁₇NO₃ 283.33 Methylphenylimino, methoxyphenyl acetate N/A

*Calculated based on analogous structures.

Analytical and Computational Tools

  • Structural Elucidation: ¹H/¹³C NMR and HRMS (e.g., ) are standard for confirming imino linkages and ester functionalities .
  • Crystallography : Software like SHELX and OLEX2 () are critical for resolving complex stereochemistry in related compounds .

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate?

Answer: Synthesis optimization requires:

  • Stepwise functionalization : Begin with intermediates like 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine and 4-formyl-2-methoxyphenoxy acetate. The imine (Schiff base) formation step (E-configuration) demands precise pH control and anhydrous conditions to avoid hydrolysis .
  • Temperature and catalysts : Reactions at 45–50°C with mild acid catalysts (e.g., acetic acid) improve imine yield. For esterification, use coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (silica gel, hexane/EtOH gradients) or recrystallization from ethanol/water mixtures resolves co-eluting byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals:
    • Aromatic protons in the benzothiophene ring (~6.9–7.3 ppm).
    • Methoxy group singlet at ~3.8 ppm and ester carbonyl at ~170 ppm .
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns consistent with the imine and ester linkages .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the imine group in this compound under varying reaction conditions?

Answer:

  • Quantum mechanical calculations : Use DFT (Density Functional Theory) to model the imine’s electron density and frontier orbitals. This predicts susceptibility to nucleophilic attack or redox behavior .
  • Reaction path sampling : Apply nudged elastic band (NEB) methods to simulate transition states during imine formation or hydrolysis. Solvent effects (e.g., dielectric constant) can be modeled using COSMO-RS .
  • Machine learning : Train models on existing imine stability data (e.g., pH, temperature) to predict optimal synthetic conditions .

Q. How can researchers resolve contradictions in kinetic data for degradation pathways of this compound?

Answer:

  • Design of Experiments (DOE) : Apply fractional factorial designs to isolate variables (e.g., light exposure, pH, oxidants). For example, a 23^3 factorial design can quantify interaction effects between UV intensity and pH .
  • Arrhenius analysis : Perform temperature-controlled degradation studies to differentiate thermal vs. photolytic pathways. Use LC-MS to identify degradation products and propose competing mechanisms .
  • Statistical validation : Use ANOVA to assess significance of observed rate constant variations across replicate trials .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (kon_{on}, koff_{off}) in real time. Test the compound at varying concentrations (1 nM–10 µM) to calculate KD_D .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on the benzothiophene and methoxyphenoxy moieties as potential interaction sites .
  • Fluorescence quenching assays : Monitor tryptophan residue fluorescence in the protein upon compound binding to infer conformational changes .

Methodological Guidelines

Q. Table 1: Key Parameters for Synthesis and Characterization

ParameterOptimal Range/TechniqueReference
Imine formation temperature45–50°C
Purification solventHexane/EtOH (1:1 to 3:1 gradient)
HPLC mobile phaseAcetonitrile/water (70:30)
DFT functionalB3LYP/6-31G(d,p)

Q. Table 2: Common Degradation Pathways and Mitigation Strategies

PathwayConditionsMitigation
HydrolysispH > 8, aqueous mediaUse anhydrous solvents, buffer pH
PhotooxidationUV light, O2_2Add antioxidants (e.g., BHT)
Thermal decomposition>100°CStore at 4°C, inert atmosphere

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